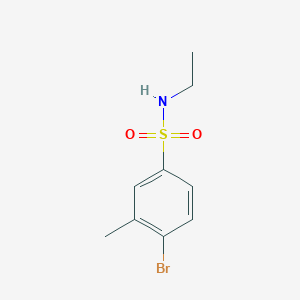

4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide

Descripción

Propiedades

IUPAC Name |

4-bromo-N-ethyl-3-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO2S/c1-3-11-14(12,13)8-4-5-9(10)7(2)6-8/h4-6,11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIGXMQLKBPEGMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC(=C(C=C1)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80655719 | |

| Record name | 4-Bromo-N-ethyl-3-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1094563-49-1 | |

| Record name | 4-Bromo-N-ethyl-3-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthesis of the Aromatic Sulfonamide Core

The initial step involves sulfonation of an appropriately substituted benzene derivative, typically via electrophilic aromatic substitution:

Benzene derivative + Sulfonyl chloride (or sulfuric acid) → Sulfonamide intermediate

- Use of chlorosulfonic acid or sulfuric acid to introduce the sulfonyl group.

- Nucleophilic substitution with ethylamine to form the N-ethyl sulfonamide.

Regioselective Bromination at the Para-Position

The bromination step employs electrophilic aromatic substitution with bromine:

Sulfonamide core + Bromine (Br₂) in the presence of a catalyst (e.g., FeBr₃) → 4-bromo derivative

- Bromination is directed para to the sulfonamide group due to its activating and directing effects.

- Reaction conditions are optimized to prevent polybromination.

Data Table 1: Bromination Conditions

| Reagent | Catalyst | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Bromine (Br₂) | FeBr₃ | Dichloromethane | 0–25°C | 85–90 | Controlled addition, excess bromine minimized |

Source: Adapted from standard aromatic bromination protocols and supported by recent synthesis reports.

N-Ethylation of the Amino Group

The amino group on the sulfonamide is alkylated with ethyl halides:

Aromatic sulfonamide + Ethyl bromide (or chloride) + Base (e.g., K₂CO₃) → N-ethyl sulfonamide

- Reflux in a polar aprotic solvent such as acetone or acetonitrile.

- Use of a base to deprotonate the amino group, facilitating nucleophilic attack.

Introduction of the Methyl Group at the 3-Position

The methyl group can be introduced via electrophilic substitution or via directed ortho-methylation:

Starting from the brominated sulfonamide, methylation can be achieved using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

- Use of methyl iodide with a base like potassium carbonate in acetone.

- Alternatively, directed ortho-lithiation followed by quenching with methyl iodide.

- Directed ortho-lithiation provides regioselectivity, ensuring methylation occurs at the 3-position relative to the sulfonamide group.

Data Table: Summary of Preparation Methods

Notes on Optimization and Purification

- Reaction Monitoring: Thin-layer chromatography (TLC) and NMR are essential for tracking reaction progress.

- Purification: Column chromatography on silica gel using hexane/ethyl acetate mixtures ensures high purity.

- Yield Improvement: Reaction parameters such as temperature, reagent stoichiometry, and solvent choice are critical for maximizing yield and minimizing by-products.

Análisis De Reacciones Químicas

Types of Reactions

4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, leading to the formation of different sulfonyl derivatives.

Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents such as ethanol or water.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.

Oxidation Products: Oxidation can lead to the formation of sulfonic acids or sulfonyl chlorides.

Reduction Products: Reduction typically yields amines or other reduced forms of the sulfonamide group.

Aplicaciones Científicas De Investigación

4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. The bromine atom and other substituents on the benzene ring can also modulate the compound’s reactivity and binding affinity.

Comparación Con Compuestos Similares

Table 1: Structural and Molecular Comparison

Substituent Effects on Reactivity and Bioactivity

- Electron-Withdrawing Groups (EWG): The nitro group in N-(4-bromo-3-methylphenyl)-2-nitrobenzene-1-sulfonamide () enhances electrophilicity, making it reactive in nucleophilic aromatic substitution (e.g., coupling reactions) .

- Heterocyclic Moieties: The benzodiazol ring in 919973-83-4 () and the triazole in 338794-54-0 () introduce nitrogen-rich heterocycles, which are common in drug design due to their ability to form hydrogen bonds with biological targets .

- Chlorine and Amino Groups: The chloro and amino substituents in 721908-30-1 () may enhance solubility via hydrogen bonding while directing regioselectivity in further functionalization .

Pharmacological Potential

- Enzyme Inhibition: Compounds with heterocycles (e.g., benzodiazol in , triazole in ) are prioritized in medicinal chemistry for targeting enzymes like carbonic anhydrase or kinases.

- Anticancer Applications: The triazole-phenoxyethylthio chain in 338794-54-0 () could enhance cellular uptake and target specificity in cancer therapy .

Key Research Findings and Contradictions

- Bioactivity vs. Toxicity: While heterocyclic derivatives () show high bioactivity, their complex structures may increase metabolic instability or toxicity compared to simpler analogs like the target compound.

- Solubility Challenges: Bulkier molecules (e.g., anthracenyl derivative in ) exhibit lower aqueous solubility, limiting their pharmaceutical utility despite promising optical properties .

Actividad Biológica

4-Bromo-N-ethyl-3-methylbenzene-1-sulfonamide is an organic compound belonging to the sulfonamide class, characterized by its unique molecular structure, which includes a bromine atom, an ethyl group, and a sulfonamide functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

The molecular formula of this compound is . The compound's structure allows for various chemical interactions that contribute to its biological activity. The presence of the sulfonamide group is particularly significant due to its ability to form hydrogen bonds with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The sulfonamide moiety can inhibit enzyme activity by mimicking substrate binding, thus disrupting metabolic pathways essential for bacterial growth and cancer cell proliferation.

Key Mechanisms:

- Enzyme Inhibition : The compound can inhibit various enzymes, including carbonic anhydrases and acetylcholinesterases, which play critical roles in metabolic processes.

- Protein-Ligand Interactions : Its structural features allow it to bind effectively to protein targets, influencing their activity and stability.

Biological Activities

This compound exhibits several biological activities that make it a candidate for therapeutic applications:

Antimicrobial Activity

Research indicates that sulfonamides have broad-spectrum antimicrobial properties. The compound has been shown to inhibit the growth of various bacterial strains by targeting bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis.

Anticancer Properties

Studies have demonstrated that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. For instance, in vitro assays revealed that this compound could induce apoptosis in cancer cells through caspase activation pathways.

Case Studies

- Antimicrobial Efficacy : A study evaluated the efficacy of this compound against resistant strains of Escherichia coli. The compound exhibited significant inhibitory effects with an IC50 value indicating potent antimicrobial activity.

- Cytotoxicity in Cancer Cells : In a recent study involving human breast cancer cell lines (MCF-7), the compound demonstrated an IC50 value of 5.0 µM, suggesting a strong potential for development as an anticancer agent. Flow cytometry analysis confirmed that treatment led to increased apoptosis rates compared to control groups.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Bromo-N,N-dimethylbenzamide | Lacks sulfonamide functionality | Moderate antibacterial |

| N-Ethyl-N-methylbenzenesulfonamide | Similar sulfonamide structure | Lower anticancer potential |

| 4-Bromo-N-methyl-N,3-dimethylbenzenesulfonamide | Different alkyl group | Comparable antimicrobial |

Q & A

Q. What are the optimized synthetic routes for preparing 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide, and how can reaction conditions be tailored for high yields?

- Methodological Answer : A common approach involves sulfonylation of the corresponding amine intermediate. For example, in related brominated sulfonamide syntheses, catalytic methods like Et₂Zn-mediated hydroamination (for alkynyl sulfonamides) have been employed to achieve intramolecular cyclization with yields >75% . Key parameters include:

- Catalyst Loading : 5-10 mol% Et₂Zn.

- Solvent : Ethanol or THF at reflux (60-80°C).

- Substrate Preparation : Brominated aniline derivatives are reacted with sulfonyl chlorides in the presence of a base (e.g., pyridine) to form the sulfonamide backbone.

Characterization via ¹H/¹³C NMR and HRMS (as in ) ensures purity.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are conflicting spectral peaks resolved?

- Methodological Answer :

- ¹H NMR : Identify ethyl (CH₂CH₃, δ ~1.2-1.4 ppm) and methyl (CH₃, δ ~2.3 ppm) groups. Bromine’s deshielding effect shifts aromatic protons downfield (δ ~7.3-7.6 ppm) .

- 13C NMR : Confirm sulfonamide (SO₂N) connectivity via carbons adjacent to sulfur (δ ~135-144 ppm) .

- IR : Validate sulfonamide S=O stretches (1350-1160 cm⁻¹) and N-H bonds (3250-3300 cm⁻¹) .

- Resolution of Contradictions : Compare experimental data with computed spectra (e.g., PubChem’s Lexichem TK 2.7.0 ) and cross-reference with crystallographic data (e.g., bond angles in ).

Q. How does the bromine substituent influence the reactivity of this sulfonamide in nucleophilic substitution reactions?

- Methodological Answer : Bromine’s electron-withdrawing nature activates the benzene ring for electrophilic substitution but may hinder nucleophilic attacks. Experimental design considerations:

- Substitution Sites : Bromine at position 4 directs incoming nucleophiles to positions 2 or 6 (meta/para to sulfonamide).

- Reactivity Screening : Use Pd-catalyzed coupling (e.g., Suzuki-Miyaura) to replace bromine with aryl/alkyl groups .

- Kinetic Studies : Monitor reaction progress via HPLC or GC-MS to assess halogen displacement rates .

Advanced Research Questions

Q. What mechanistic insights explain the catalytic cyclization of alkynyl sulfonamide derivatives analogous to this compound?

- Methodological Answer : Et₂Zn catalyzes hydroamination by coordinating to the alkyne, facilitating proton transfer to form a zinc-amide intermediate. Key steps:

- Alkyne Activation : Et₂Zn binds to the triple bond, lowering the energy barrier for nucleophilic attack .

- Cyclization : Intramolecular attack by the sulfonamide nitrogen forms a six-membered transition state.

Computational studies (DFT) can model transition states, while isotopic labeling (²H/¹⁵N) tracks proton transfer pathways .

Q. How should researchers address contradictions in spectral data or unexpected reaction outcomes during synthesis?

- Methodological Answer :

- Data Triangulation : Cross-validate NMR/IR/MS with X-ray crystallography (e.g., bond angles in ) or independent synthetic replicates.

- Error Analysis : Quantify impurities via LC-MS and revise reaction conditions (e.g., solvent purity, inert atmosphere).

- Case Study : In , iterative qualitative analysis resolved discrepancies in sulfonamide bioactivity data by correlating structural motifs (e.g., trifluoromethyl groups ) with assay variability.

Q. What strategies are effective in evaluating the biological activity of 4-bromo-N-ethyl-3-methylbenzonamide derivatives, and how can structure-activity relationships (SAR) be mapped?

- Methodological Answer :

- In Silico Screening : Dock the sulfonamide into target proteins (e.g., carbonic anhydrase) using PubChem’s 3D conformer data .

- SAR Workflow :

Synthesize analogs with varied substituents (e.g., replace bromine with Cl, CF₃ ).

Test inhibitory activity in enzymatic assays (IC₅₀ measurements).

Correlate electronic effects (Hammett σ values) with bioactivity trends .

- Crystallography : Resolve ligand-protein co-crystals to identify binding interactions (e.g., sulfonamide-SO₂···Zn²+ motifs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.